REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([S:11]([Cl:14])(=[O:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.BrC1C=CC=CC=1.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([S:29](C2C=CC(Br)=CC=2C2C=CC=CC=2)(=[O:31])=[O:30])=[C:25](C2C=CC=CC=2)[CH:24]=1.ClS(O)(=O)=O>C(Cl)Cl>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([S:29]([C:7]2[CH:6]=[C:5]([S:11]([Cl:14])(=[O:13])=[O:12])[CH:10]=[CH:9][CH:8]=2)(=[O:31])=[O:30])=[CH:25][CH:24]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
p-bromophenyl-phenyl-sulfone
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)C1=C(C=C(C=C1)Br)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
p-bromophenylphenylsulfone
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)C1=C(C=C(C=C1)Br)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
after stirring the mixture for 4 hours at 130° to 140° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)C=1C=C(C=CC1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |